Ethyl 3-(2-(1,3-dioxoisoindolin-2-yl)acetamido)benzofuran-2-carboxylate
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Overview
Description
Ethyl 3-(2-(1,3-dioxoisoindolin-2-yl)acetamido)benzofuran-2-carboxylate is a chemical compound with the molecular formula C12H11NO4 . It is a derivative of isoindoline, a bicyclic compound consisting of a benzene ring fused to a nitrogen-containing ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the methyl anthranilate was produced by the esterification of anthranilic acid in an acidic medium. The phthaloyl-protected alanine was rendered by the fusion of alanine with phthalic anhydride at 150 °C, followed by coupling with the methyl anthranilate to furnish isoindole .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques such as IR, UV-Vis, NMR, and MS. Single-crystal XRD also verified the structure of the compound, in which N-H⋯O bonding stabilizes the molecular configuration, resulting in the formation of S (6) hydrogen-bonded loop .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include esterification, fusion, and coupling reactions . DFT studies suggest that the HOMO is over the substituted aromatic ring, the LUMO is present mainly over the indole side, and nucleophilic and electrophilic corners point out the reactivity of the product .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the IR spectrum of the isoindole showed distinctive absorbance analogous to the three C=O groups at 1770, 1707, 1595 cm −1 and one N–H at 3269 cm −1 .Scientific Research Applications
Pharmaceutical Research: Antibiotic Development
This compound is an intermediate in the synthesis of Cefixime Ethyl Ester Sodium Salt , an ester impurity of the third-generation cephalosporin antibiotic, Cefixime . Its role in the development of antibiotics is crucial, as it contributes to the structural formation of drugs designed to combat bacterial infections.
Safety and Hazards
Future Directions
The future directions for the research on Ethyl 3-(2-(1,3-dioxoisoindolin-2-yl)acetamido)benzofuran-2-carboxylate and similar compounds could involve further exploration of their synthesis, characterization, and potential applications in various fields. The development of new synthetic procedures towards similar compounds has recently begun , indicating a promising future direction.
Mechanism of Action
Target of Action
It’s known that isoindoline-1,3-dione derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various biological targets.
Mode of Action
It’s known that compounds with an isoindoline nucleus can interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule .
Biochemical Pathways
Isoindoline-1,3-dione derivatives are known to be involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect multiple biochemical pathways.
Result of Action
Given the wide range of biological activities associated with isoindoline-1,3-dione derivatives , it’s likely that the compound could have diverse effects at the molecular and cellular levels.
properties
IUPAC Name |
ethyl 3-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O6/c1-2-28-21(27)18-17(14-9-5-6-10-15(14)29-18)22-16(24)11-23-19(25)12-7-3-4-8-13(12)20(23)26/h3-10H,2,11H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZIUGVPHJKBMLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2-(1,3-dioxoisoindolin-2-yl)acetamido)benzofuran-2-carboxylate |
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